molecular formula C4H7BrO2 B193042 3-bromo-2-methylpropanoic acid CAS No. 56970-78-6

3-bromo-2-methylpropanoic acid

Cat. No.: B193042
CAS No.: 56970-78-6
M. Wt: 167.00 g/mol
InChI Key: BUPXDXGYFXDDAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Captopril EP Impurity D involves the bromination of 2-methylpropanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of Captopril EP Impurity D follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Captopril EP Impurity D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or primary amines.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is employed in:

  • Synthesis of Chiral Compounds: Its chiral nature allows for enantioselective synthesis, which is essential in drug development to ensure that only the active enantiomer is produced.
  • Intermediate for Drug Synthesis: It has been used as an intermediate in synthesizing various biologically active compounds, including nonsteroidal antiandrogens and enzyme inhibitors.

Research indicates that 3-bromo-2-methylpropanoic acid exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential: Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation, although further studies are needed to elucidate the mechanisms involved.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals: It serves as a reagent in various chemical reactions, contributing to the synthesis of specialty chemicals used in different industries.
  • Research Reagent: The compound is often used in laboratories for research purposes due to its unique reactivity and ability to form various derivatives.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that at specific concentrations, the compound significantly inhibited bacterial growth, suggesting its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Nonsteroidal Antiandrogens

In another investigation, researchers demonstrated that this compound could be used as a chiral building block in the synthesis of ICI 176334, a nonsteroidal antiandrogen. This study highlighted its importance in developing drugs targeting androgen receptors.

Mechanism of Action

Captopril EP Impurity D itself does not have a direct therapeutic effect. as an impurity in Captopril, it is essential to understand its presence and potential impact on the drug’s efficacy and safety. The primary mechanism of action of Captopril involves the inhibition of angiotensin-converting enzyme (ACE), which prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This results in lower blood pressure and reduced strain on the heart .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Captopril EP Impurity D

Captopril EP Impurity D is unique due to its brominated structure, which distinguishes it from other impurities. This bromine atom allows for specific substitution reactions that are not possible with other impurities .

Biological Activity

3-Bromo-2-methylpropanoic acid, a carboxylic acid with the molecular formula C4_4H7_7BrO2_2, is notable for its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to the carbon backbone along with a carboxyl group (-COOH) and a methyl group. The stereochemistry of this compound is indicated by the (2S) configuration, which plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Electrophilic Interactions : The presence of the bromine atom enhances electrophilicity, allowing the compound to interact with nucleophiles in biological systems.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, influencing microbial metabolism and potentially affecting the production of other metabolites in bacterial cultures .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development .

Case Studies and Experimental Data

  • Microbial Metabolism Studies :
    • A study investigated the effects of this compound on microbial growth. Results indicated that varying concentrations influenced metabolic pathways, leading to altered production of secondary metabolites.
  • Synthesis Applications :
    • The compound serves as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds. For instance, it has been used as a building block for synthesizing chiral intermediates in pharmaceuticals .
  • Inhibition Studies :
    • In vitro assays demonstrated that this compound could inhibit specific enzymatic activities related to metabolic processes. The IC50_{50} values were determined for various enzyme targets, indicating its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
(R)-Methyl 3-bromo-2-methylpropanoate110556-33-70.79
2-(Bromomethyl)-2-butylhexanoic acid100048-86-00.73
(R)-3-Bromo-2-hydroxy-2-methylpropanoic acid261904-39-60.71

These compounds share structural similarities but differ in their functional groups and stereochemistry, which significantly influences their reactivity and biological interactions.

Q & A

Q. What are the optimal conditions for synthesizing 3-bromo-2-methylpropanoic acid, and how does reaction temperature influence yield?

This compound is typically synthesized via bromination of 2-methylpropanoic acid derivatives. Evidence indicates that controlling temperature is critical: the compound has a melting point of 44°C–47°C and a boiling point of 198°C–200°C . Excessively high temperatures during bromination may lead to decomposition or side reactions (e.g., decarboxylation). A stepwise protocol with cooling (0–5°C) during bromine addition, followed by gradual warming to room temperature, optimizes yield (~70–80%) while minimizing impurities. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity to >95% .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic methods?

Advanced characterization requires a combination of:

  • NMR : The methyl group (2-CH3_3) appears as a singlet at δ ~1.4–1.6 ppm in 1^1H NMR, while the bromine atom deshields the adjacent carbonyl carbon, shifting 13^{13}C NMR signals to δ ~170–175 ppm for COOH and δ ~40–45 ppm for the quaternary carbon .
  • IR : A strong C=O stretch at ~1700–1720 cm1^{-1} and O-H (carboxylic acid) at ~2500–3000 cm1^{-1} confirm the functional groups.
  • Mass Spectrometry : The molecular ion peak at m/z 167 (M+^+) and fragment ions at m/z 109 (loss of Br) and m/z 57 (CH3_3C(CH3_3)+^+) are diagnostic .

Q. What role does this compound play in pharmaceutical impurity profiling, and how is it quantified?

The compound is a known impurity (Impurity D) in captopril synthesis, arising from bromination side reactions . To quantify it:

  • HPLC-UV with a C18 column (mobile phase: 0.1% H3_3PO4_4/acetonitrile, 70:30) and detection at 210 nm.
  • Validation parameters : Linearity (R2^2 > 0.999), LOD ~0.05 µg/mL, LOQ ~0.15 µg/mL .
  • Challenges : Co-elution with structurally similar impurities requires method optimization (e.g., gradient elution or MS detection).

Q. How do researchers resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

Discrepancies in SN2_2 vs. SN1_1 mechanisms arise from solvent polarity and steric effects. For example:

  • In polar aprotic solvents (DMF), SN2_2 dominates, yielding inverted configuration at the chiral center (if present).
  • In polar protic solvents (water/ethanol), steric hindrance from the methyl groups may favor SN1_1, leading to racemization .
    Mitigation : Kinetic studies under controlled conditions (solvent, temperature) and monitoring stereochemistry via chiral HPLC or optical rotation .

Q. What computational methods are used to predict the reactivity of this compound in organocatalytic reactions?

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models transition states for bromine displacement.
  • Key insights : The electron-withdrawing COOH group stabilizes the transition state, lowering activation energy by ~15 kcal/mol compared to non-carboxylic analogs.
  • Applications : Predicting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers design experiments to study the acid dissociation constant (pKa) of this compound?

Methodology :

Potentiometric Titration : Dissolve the compound in 0.1 M KCl (ionic strength control). Titrate with 0.01 M NaOH.

pKa Determination : Use the Henderson-Hasselbalch equation. Expected pKa ~2.8–3.2 due to the electron-withdrawing Br enhancing acidity compared to 2-methylpropanoic acid (pKa ~4.8) .

Validation : Compare with UV-Vis spectrophotometric titration (Δλ at 240 nm).

Q. What strategies are employed to synthesize enantiopure (R)- or (S)-3-bromo-2-methylpropanoic acid for chiral drug intermediates?

  • Chiral Resolution : Use (R)- or (S)-α-methylbenzylamine to form diastereomeric salts, separable by fractional crystallization .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in bromination to achieve enantiomeric excess (>90%) .
  • Analytical Confirmation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol:acetic acid = 90:10:0.1) .

Q. How does the steric bulk of this compound influence its application in polymer chemistry?

The compound serves as a chain-transfer agent in radical polymerization:

  • Mechanism : The Br atom terminates growing polymer chains via C-Br bond cleavage, controlling molecular weight.
  • Steric Effects : The methyl groups reduce chain-transfer efficiency by ~30% compared to less hindered analogs (e.g., 3-bromopropanoic acid), necessitating higher initiator ratios for desired polydispersity (<1.5) .

Properties

IUPAC Name

3-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPXDXGYFXDDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-78-6, 80586-28-3
Record name 3-Bromo-2-methylpropionic acid
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Record name 3-bromo-2-methylpropanoic acid
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Record name 3-BROMO-2-METHYLPROPIONIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-bromo-2-methylpropanoic acid
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3-bromo-2-methylpropanoic acid
O-(2-Methoxyphenyl)-L-serine
3-bromo-2-methylpropanoic acid
O-(2-Methoxyphenyl)-L-serine
3-bromo-2-methylpropanoic acid
O-(2-Methoxyphenyl)-L-serine
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3-bromo-2-methylpropanoic acid

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